Einecs 262-181-4

Description

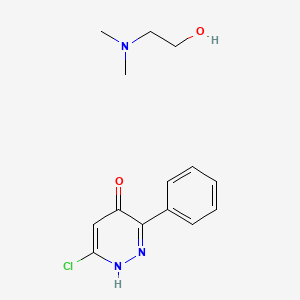

Structure

3D Structure of Parent

Properties

CAS No. |

60329-47-7 |

|---|---|

Molecular Formula |

C14H18ClN3O2 |

Molecular Weight |

295.76 g/mol |

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C10H7ClN2O.C4H11NO/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,12,14);6H,3-4H2,1-2H3 |

InChI Key |

PXDRNCIPDKTABW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Components of EINECS 262-181-4

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of the two constituent components of the substance identified by EINECS number 262-181-4: 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol . This document synthesizes available data to support research and development activities.

Chemical Identity and Structure

The substance registered under EINECS 262-181-4 is a 1:1 compound of 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol.

6-chloro-3-phenylpyridazin-4-ol

Also known by the common name Pyridafol, this compound is a metabolite of the herbicide Pyridate.

-

IUPAC Name: 6-chloro-3-phenylpyridazin-4-ol

-

CAS Number: 40020-01-7

-

Molecular Formula: C₁₀H₇ClN₂O

-

Molecular Weight: 206.63 g/mol

-

SMILES: C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl

-

InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N

2-(dimethylamino)ethanol (DMAE)

A well-documented compound with applications in cosmetics and as a nootropic supplement.

-

IUPAC Name: 2-(dimethylamino)ethanol

-

CAS Number: 108-01-0

-

Molecular Formula: C₄H₁₁NO

-

Molecular Weight: 89.14 g/mol

-

SMILES: CN(C)CCO

-

InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for each component.

Table 1: Physicochemical Properties of 6-chloro-3-phenylpyridazin-4-ol

| Property | Value | Reference |

| Melting Point | 218-220 °C | Not explicitly cited |

| pKa | 6.7 (weak acid) | [1] |

| LogP (pH dependent) | 2.0 (@ pH 4), 0.56 (@ pH 7), -0.52 (@ pH 9) | [1] |

Table 2: Physicochemical Properties of 2-(dimethylamino)ethanol (DMAE)

| Property | Value | Reference |

| Boiling Point | 134-136 °C | [2] |

| Melting Point | -70 °C | [2] |

| Density | 0.886 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.4294 | Not explicitly cited |

| Solubility | Miscible with water, ethanol, benzene, ether, and acetone | [2] |

Table 3: Toxicological Data for the Herbicide Pyridate (Parent of 6-chloro-3-phenylpyridazin-4-ol)

| Toxicity Endpoint | Value | Classification |

| Acute Oral | Category III | Harmful if swallowed |

| Acute Inhalation | Category IV | Low toxicity |

| Acute Dermal | Category III | Harmful in contact with skin |

| Eye Irritation | Category IV | Non-irritating |

| Skin Irritation | Category III | Slightly irritating |

| Dermal Sensitization | Positive | May cause an allergic skin reaction |

Experimental Protocols

Quantification of 6-chloro-3-phenylpyridazin-4-ol in Water by LC-MS/MS

This protocol is based on an independent laboratory validation for the determination of pyridate and its metabolite, pyridafol (6-chloro-3-phenylpyridazin-4-ol).[2][3]

Sample Preparation:

-

Fortify 10.0 mL of water sample with a known concentration of pyridafol standard solution in a glass scintillation vial.

-

Immediately add 10 mL of 0.2% formic acid in acetonitrile.

-

Mix the solution thoroughly.

-

Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series Infinity HPLC or equivalent.[4]

-

MS System: API 4000 Mass Spectrometer with a Turbo-Ion Spray source in positive ion, multiple reaction monitoring (MRM) mode.[4]

-

Column: Thermo Betasil C-18 (2.1 mm x 50 mm, 3 µm) with a C-18 guard column.[4]

-

Column Temperature: 40°C.[3]

-

Mobile Phase A: 0.1% formic acid in HPLC-grade water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient:

-

0.00-0.25 min: 85.0% A, 15.0% B

-

2.00 min: 40.0% A, 60.0% B

-

2.30-5.50 min: 5.0% A, 95.0% B

-

5.51-9.00 min: 85.0% A, 15.0% B[4]

-

-

Injection Volume: 5.00 µL.[4]

-

MRM Transitions for Pyridafol:

-

Quantitation: m/z 207.0 → 104.1

-

Confirmation: m/z 207.0 → 126.1[4]

-

QuEChERS Method for Extraction of 6-chloro-3-phenylpyridazin-4-ol from Plant Material

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of pyridate and pyridafol from various matrices.[1][5]

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake again to facilitate phase separation.

-

Centrifuge the sample.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

For the analysis of pyridafol, it is recommended to skip the dSPE cleanup step with primary secondary amine (PSA) as the acidic nature of pyridafol can lead to losses due to interaction with the PSA sorbent.[1]

Analysis:

-

The final extract can be analyzed by LC-MS/MS using the conditions described in the previous section.

Clinical Trial Methodology for Assessing Skin Firming Effects of 2-(dimethylamino)ethanol (DMAE)

The following outlines a general methodology for a double-blind, placebo-controlled split-face study to evaluate the cutaneous tensile effects of a DMAE-containing gel.[6]

Study Design:

-

Participants: Healthy volunteers with signs of aging skin.

-

Design: Randomized, double-blind, placebo-controlled, split-face. One side of the face receives the DMAE gel, and the other receives a placebo gel.

-

Duration: 16 weeks of daily application, with a follow-up period (e.g., 2 weeks) to assess the persistence of effects.[7]

Materials:

-

Active Formulation: 3% DMAE facial gel.[7]

-

Placebo: The same gel formulation without DMAE.

Assessments:

-

Subjective Assessment: Participants and investigators rate the improvement in forehead lines, periorbital fine wrinkles, lip shape and fullness, and overall appearance of aging skin.

-

Objective Measurement of Skin Firmness:

Data Analysis:

-

Statistical analysis is performed to compare the changes from baseline between the DMAE-treated and placebo-treated sides of the face.

Signaling Pathways and Mechanisms of Action

Mechanism of Action of Pyridazine Herbicides

Pyridazine herbicides, including the parent compound of 6-chloro-3-phenylpyridazin-4-ol, primarily act by inhibiting photosynthesis.[9][10] The active component, pyridafol, inhibits the photosynthetic electron transport chain at photosystem II.[1]

Caption: Inhibition of Photosystem II by Pyridafol.

Proposed Mechanism of Action of 2-(dimethylamino)ethanol (DMAE) in Skin

DMAE is believed to exert its skin-firming effects through its role in the non-neuronal cholinergic system of the skin.[7][11] It is considered a precursor to acetylcholine (ACh).[12] Increased levels of ACh in the skin may lead to the stimulation of muscarinic and nicotinic acetylcholine receptors on keratinocytes, fibroblasts, and other skin cells.[7][11] This stimulation can influence various cellular processes, including proliferation, differentiation, and migration, and may lead to an increase in dermal thickness and collagen fiber thickness.

Caption: Proposed Cholinergic Pathway of DMAE in the Skin.

Conclusion

This technical guide provides a consolidated resource on the chemical and biological properties of the components of this compound. The information presented on 6-chloro-3-phenylpyridazin-4-ol highlights its role as a photosynthesis-inhibiting herbicide metabolite, with established analytical protocols for its detection. The data on 2-(dimethylamino)ethanol (DMAE) underscores its potential in dermatological applications through the modulation of the skin's cholinergic system. This guide is intended to serve as a foundational document for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry. Further research into the specific properties and interactions of the 1:1 compound may reveal novel applications and a more complete understanding of its biological profile.

References

- 1. iris.unito.it [iris.unito.it]

- 2. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. relana-online.de [relana-online.de]

- 6. researchgate.net [researchgate.net]

- 7. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stratiaskin.com [stratiaskin.com]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. The non-neuronal cholinergic system of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to 3-Phenyl-6-chloropyridazin-4-ol (Pyridafol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-phenyl-6-chloropyridazin-4-ol, a pyridazinone derivative also known by its common name, Pyridafol. The document details its chemical identity, physicochemical properties, and established mechanism of action as a herbicide. While its primary application lies in agriculture, this guide also explores the broader cytotoxic potential of the pyridazinone scaffold against human cancer cell lines, a crucial aspect for its consideration in drug development. Detailed experimental protocols for its analysis are provided, alongside a discussion of its known biological interactions.

Chemical Identity and Physicochemical Properties

3-Phenyl-6-chloropyridazin-4-ol is a heterocyclic organic compound. Its chemical structure features a pyridazine ring substituted with a phenyl group and a chlorine atom. It exists in tautomeric equilibrium with 6-chloro-3-phenyl-1H-pyridazin-4-one.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol[1] |

| Synonyms | 3-phenyl-6-chloropyridazin-4-ol, Pyridafol, CL 9673 [2] |

| CAS Number | 40020-01-7[1][2][3] |

| Molecular Formula | C₁₀H₇ClN₂O[1][2] |

| Molecular Weight | 206.63 g/mol [2] |

| InChI Key | ZUSHSDOEVHPTCU-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl[2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | ~207 °C (decomposition) | [4] |

| Boiling Point | 408.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.7 (weak acid) | [5] |

| LogP | 2.0 (@ pH 4), 0.56 (@ pH 7), -0.52 (@ pH 9) | [5] |

| Vapor Pressure | 0.000441 mmHg at 25°C | [4] |

Synthesis and Spectroscopic Characterization

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic characterization of 6-chloro-3-phenylpyridazin-4-ol are outlined below. These are generalized procedures based on standard laboratory practices for similar compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and purity of the compound.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experimental Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

Experimental Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Analysis: Process the raw data using appropriate software. Chemical shifts should be referenced to the residual solvent peak. The integration of ¹H NMR signals and the chemical shifts of both ¹H and ¹³C nuclei should be compared with predicted values and data from similar structures in the literature.[5][8][9]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[10]

-

Experimental Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups such as N-H, C=O, C=N, C-Cl, and aromatic C-H bonds. The spectrum of pyridazinone derivatives typically shows characteristic bands for the C=O group (around 1650-1670 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹).[11][12]

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary and well-documented biological activity of 3-phenyl-6-chloropyridazin-4-ol is its function as a herbicide.

-

Mechanism of Action: It acts as a photosynthetic electron transport inhibitor at photosystem II.[6][13] By interrupting the electron flow in the photosynthetic process, it leads to the death of the plant.

Caption: Mechanism of Herbicidal Action of Pyridafol.

Potential in Drug Development: Cytotoxicity of Pyridazinone Derivatives

While 3-phenyl-6-chloropyridazin-4-ol itself has not been extensively studied for its effects on human cells, the broader class of pyridazinone derivatives has garnered significant attention for its diverse pharmacological activities, including anti-cancer properties.[14]

Several studies have demonstrated the potent cytotoxicity of novel pyridazinone derivatives against a range of human cancer cell lines, including:

The observed cytotoxic effects are often mediated through the induction of apoptosis.[14] One study on a specific pyridazinone derivative, Pyr-1, revealed that it induces apoptosis through the intrinsic pathway, characterized by:

Furthermore, this compound was found to generate oxidative and proteotoxic stress by increasing reactive oxygen species (ROS) and impairing proteasome activity, leading to an accumulation of poly-ubiquitinated proteins.[14]

Caption: Potential Apoptosis Induction by Pyridazinone Derivatives.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for assessing the cytotoxic activity of compounds like 3-phenyl-6-chloropyridazin-4-ol, based on methods described for other pyridazinone derivatives.

Cell Culture

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of 3-phenyl-6-chloropyridazin-4-ol (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

3-Phenyl-6-chloropyridazin-4-ol is a well-characterized herbicide with a defined mechanism of action. While its direct application in drug development has not been explored, the demonstrated cytotoxic and pro-apoptotic activities of the broader pyridazinone class of compounds against human cancer cells suggest that this chemical scaffold holds potential for further investigation in oncology. This technical guide provides foundational information to support such research endeavors, from basic chemical properties to potential biological activities and the experimental methods to assess them. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by 3-phenyl-6-chloropyridazin-4-ol in human cells to fully evaluate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridafol | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 40020-01-7 | 6-Chloro-3-phenylpyridazin-4-ol | Tetrahedron [thsci.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]

- 14. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-Chloro-3-phenylpyridazin-4-ol (CAS 60329-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-chloro-3-phenylpyridazin-4-ol, identified by the CAS number 60329-47-7. This compound is widely known in the agrochemical field as Pyridafol and is the principal biologically active metabolite of the herbicide Pyridate. This document collates available scientific data on its chemical properties, synthesis, analytical methods, and mechanism of action, presenting it in a format tailored for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

6-Chloro-3-phenylpyridazin-4-ol is a heterocyclic compound belonging to the pyridazinone class. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 60329-47-7 | [1] |

| Alternate CAS Number | 40020-01-7 | [2] |

| IUPAC Name | 6-chloro-3-phenylpyridazin-4-ol | [2] |

| Synonyms | Pyridafol, CL 9673 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O | [3] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | - |

| Purity | 99.9% | [3] |

| Storage | 2-8°C | [3] |

Synthesis

The synthesis of 6-chloro-3-phenylpyridazin-4-ol can be achieved through the hydrolysis of 3-phenyl-5,6-dichloropyridazine.

Experimental Protocol: Synthesis from 3-Phenyl-5,6-dichloropyridazine

A common laboratory-scale synthesis involves the reaction of 3-phenyl-5,6-dichloropyridazine with acetic acid.

Materials:

-

3-Phenyl-5,6-dichloropyridazine

-

Acetic acid

Procedure:

-

A solution of 3-phenyl-5,6-dichloropyridazine in acetic acid is prepared.

-

The reaction mixture is heated for approximately 5 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, for which a yield of 32% has been reported.[4]

Note: This is a generalized protocol based on available literature. Optimization of reaction conditions, including temperature, concentration, and purification methods, may be required to achieve desired yields and purity.

Analytical Methodologies

The detection and quantification of 6-chloro-3-phenylpyridazin-4-ol in environmental matrices such as soil and water are crucial for regulatory and research purposes. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis in Water Samples

This protocol provides a summary of a validated method for the determination of Pyridafol in water.

Sample Preparation:

-

Water samples are fortified with a known concentration of Pyridafol standard.

-

The sample is then diluted with a solution of 0.2% formic acid in acetonitrile.

-

An aliquot of the resulting solution is transferred to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Parameters:

| Parameter | Value | Source(s) |

| LC Column | Thermo BDS Hypersil C18 (50 mm x 2.1 mm, 3 µm) | [3] |

| Column Temperature | 40°C | [3] |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing formic acid | [3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |

| Monitored Transitions | m/z 207.0 → 104.1 (quantitation), m/z 207.0 → 126.1 (confirmation) | [5] |

| Retention Time | Approximately 1.52 minutes | [5] |

| Limit of Quantitation (LOQ) | 0.005 mg/L | [5] |

| Limit of Detection (LOD) | 0.0015 mg/L | [5] |

Biological Activity and Mechanism of Action

6-Chloro-3-phenylpyridazin-4-ol is the biologically active form of the herbicide Pyridate, which is hydrolyzed to Pyridafol within the target plant.[6] Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[2]

Signaling Pathway: Inhibition of Photosynthetic Electron Transport

Pyridazinone herbicides, including Pyridafol, act by binding to the D1 protein within the photosystem II complex located in the thylakoid membranes of chloroplasts.[7] This binding event blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), thereby interrupting the entire photosynthetic process. This leads to a cascade of events, including the cessation of CO₂ fixation and ATP synthesis, and the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to plant death.[7][8]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]

- 3. epa.gov [epa.gov]

- 4. 3-Chloro-6-phenyl-pyridazin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. Modification of the existing maximum residue level for pyridate in chives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways leading to 3-phenyl-6-chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the necessary precursors, reaction mechanisms, experimental protocols, and characterization of the target molecule and its key intermediate.

Overview of the Synthetic Strategy

The synthesis of 3-phenyl-6-chloropyridazin-4-ol is accomplished through a two-step process. The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto the pyridazine core, forming the intermediate 3-phenyl-5,6-dichloropyridazine. The subsequent and final step is a selective hydrolysis of one of the chloro groups on this intermediate to yield the desired 3-phenyl-6-chloropyridazin-4-ol.

Caption: Overall synthetic workflow for 3-phenyl-6-chloropyridazin-4-ol.

Synthesis of the Intermediate: 3-Phenyl-5,6-dichloropyridazine

The introduction of the phenyl group at the 3-position of the pyridazine ring is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 3,6-dichloropyridazine with phenylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the intermediate.

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling is as follows:

-

To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The reaction is carried out in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 3-phenyl-5,6-dichloropyridazine.

Characterization Data for 3-Phenyl-5,6-dichloropyridazine

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.08 g/mol |

| Appearance | Solid |

| Melting Point | 159-161 °C |

Note: The melting point is for the related compound 3-chloro-6-phenylpyridazine and is provided for reference.

Synthesis of the Final Product: 3-Phenyl-6-chloropyridazin-4-ol

The final step of the synthesis involves the selective hydrolysis of the chloro group at the 4-position of 3-phenyl-5,6-dichloropyridazine. This is achieved by heating the intermediate in acetic acid.

Reaction Scheme

Caption: Selective hydrolysis of the intermediate to yield the final product.

Experimental Protocol

The following protocol is based on a reported procedure with a 32% yield.[1]

-

Dissolve 3-phenyl-5,6-dichloropyridazine in glacial acetic acid.

-

Heat the reaction mixture to reflux for approximately 5 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid under reduced pressure.

-

The resulting residue is then subjected to a suitable work-up procedure, which may involve neutralization with a base and extraction with an organic solvent.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield pure 3-phenyl-6-chloropyridazin-4-ol.

Characterization Data for 3-Phenyl-6-chloropyridazin-4-ol

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Appearance | Solid |

| Purity | Typically >95% after purification |

Note: Detailed NMR and melting point data for the final product require experimental determination and comparison with literature values if available.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for 3-phenyl-6-chloropyridazin-4-ol. The process involves a robust Suzuki-Miyaura coupling followed by a selective hydrolysis. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of pyridazine derivatives for applications in drug discovery and development. Careful execution of the described procedures and purification techniques is essential for obtaining the target compound in high purity.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-phenyl-6-chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-phenyl-6-chloropyridazin-4-ol, a significant pyridazinone derivative. Known by various synonyms, including Pyridafol, this compound is a subject of interest in agrochemical and pharmaceutical research. This document details its solubility in various media and its stability under different stress conditions, offering valuable data and experimental protocols for professionals in the field.

Core Physicochemical Properties

3-phenyl-6-chloropyridazin-4-ol is a white to off-white crystalline solid. It is identified by the CAS numbers 89868-13-3 and 40020-01-7. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Melting Point | Approximately 207-216°C (with decomposition)[1][2] |

| Appearance | White to off-white powder/crystals[1][3] |

| pKa | 5.60 ± 0.28 (Predicted)[1] |

Solubility Profile

The solubility of 3-phenyl-6-chloropyridazin-4-ol is a critical parameter for its formulation and delivery. The compound exhibits varied solubility in aqueous and organic solvents.

Aqueous Solubility

The solubility in water is pH-dependent, a characteristic feature for molecules with a weakly acidic pKa.

| Solvent System | Temperature | Solubility |

| Water (pH 7) | 20°C | 23,800 mg/L[4] |

| Water | Not Specified | 1 mg/mL (Slightly soluble)[3] |

Organic Solvent Solubility

Qualitative data indicates good solubility in polar aprotic solvents.

| Solvent | Solubility |

| Acetonitrile | Soluble[3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][5] |

Stability Characteristics

Understanding the stability of 3-phenyl-6-chloropyridazin-4-ol is essential for its handling, storage, and the development of stable formulations.

Summary of Stability

The compound is generally stable under hydrolytic and metallic stress but is susceptible to photodegradation.

| Condition | Stability | Observations |

| Hydrolysis | Stable | Stable across various pH values.[6] |

| Temperature & Metal Ions | Stable | No significant degradation observed at normal and elevated temperatures in the presence of metal ions.[6] |

| Photolysis | Unstable | Degrades in soil and water upon exposure to sunlight.[6] |

| Long-term Storage | Stable | Stable for at least 2 years when stored at room temperature, protected from light and moisture.[2][3] |

Degradation Pathways and Products

The primary degradation pathway for 3-phenyl-6-chloropyridazin-4-ol is photolysis. While some major transformation products remain unidentified, a key metabolite has been characterized.

-

Photodegradation: Exposure to light leads to the formation of several unidentified major transformation products, including those designated as HHAC 062 and HHAC 060 in water.[6]

-

Metabolism: In soil, a major metabolite identified is pyridafol-O-methyl.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability. The following sections outline standard experimental protocols applicable to 3-phenyl-6-chloropyridazin-4-ol.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

-

Preparation: An excess amount of solid 3-phenyl-6-chloropyridazin-4-ol is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a chemically inert filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

-

Acid/Base Hydrolysis: The compound is dissolved in an acidic (e.g., 0.1 M HCl) and a basic (e.g., 0.1 M NaOH) solution and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 80°C).

-

Photostability: The compound (solid and in solution) is exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS) to identify and characterize any degradation products.

Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from its degradation products.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Temperature: The column oven is maintained at a constant temperature, for instance, 40°C.[7]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathway

3-phenyl-6-chloropyridazin-4-ol is known to act as a herbicide by inhibiting photosynthesis.

Mechanism of Action: The compound inhibits photosynthetic electron transport at Photosystem II (PSII).[3][4] It competes with the native plastoquinone for the QB binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow.

This detailed guide provides foundational knowledge on the solubility and stability of 3-phenyl-6-chloropyridazin-4-ol. The presented data and protocols are intended to support further research and development involving this and related pyridazinone compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridafol - CAS-Number 40020-01-7 - Order from Chemodex [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. Pyridafol | 40020-01-7 | Benchchem [benchchem.com]

- 6. Photosynthesis Problem Set 1 [biology.arizona.edu]

- 7. epa.gov [epa.gov]

Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond

For Immediate Release

[City, State] – [Date] – The heterocyclic compound pyridazinone is emerging as a powerhouse in chemical research, demonstrating significant potential across a spectrum of applications, from cutting-edge drug development to innovative agricultural solutions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of pyridazinones, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a ketone group, offers a versatile scaffold for chemical modification. This structural adaptability has allowed for the synthesis of a vast library of derivatives, many of which exhibit potent biological activities.

Medicinal Chemistry: A Hub of Therapeutic Potential

Pyridazinone derivatives have shown remarkable promise in a multitude of therapeutic areas, acting on a diverse range of molecular targets. Researchers are actively exploring their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Uncontrolled Cell Growth

In the realm of oncology, pyridazinones have demonstrated significant potential as inhibitors of key signaling pathways involved in tumor progression and angiogenesis. One of the most promising targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of blood vessel formation that supplies tumors with essential nutrients.

A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their ability to inhibit VEGFR-2. Notably, compound 17a showed potent inhibitory activity against VEGFR-2.[1] The anticancer activity of these compounds is often assessed through cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. Several pyridazinone derivatives have demonstrated significant growth inhibition against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer.[1] For instance, compound 10l exhibited growth inhibition percentages ranging from 62.21% to 100.14% and induced cell cycle arrest in the G0-G1 phase in A549/ATCC lung cancer cells.[1]

| Compound | Target | IC50 (nM) | Cancer Cell Line | Growth Inhibition (%) | Reference |

| 17a | VEGFR-2 | - | Melanoma, NSCLC, Prostate, Colon | - | [1] |

| 10l | - | - | A549/ATCC (NSCLC) | 62.21 - 100.14 | [1] |

| IX(a-c) | VEGFR-2 | 60.70 - 1800 | - | - | [1] |

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Pyridazinone-based inhibitors can block this pathway, thereby cutting off the tumor's blood supply.

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-6-chloropyridazin-4-ol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-phenyl-6-chloropyridazin-4-ol, a versatile building block in the development of novel heterocyclic compounds with potential therapeutic applications. The pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules. This document outlines key reactions, detailed experimental protocols, and the biological context of the resulting derivatives.

Introduction

3-Phenyl-6-chloropyridazin-4-ol is a valuable starting material for the synthesis of a wide range of substituted pyridazinone derivatives. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 4-position allows for diverse chemical modifications, including nucleophilic substitution, O-alkylation, and cross-coupling reactions. These transformations enable the introduction of various functional groups, leading to the generation of compound libraries for drug discovery programs.

Derivatives of the pyridazinone scaffold have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. Notably, many pyridazinone-based compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Key Synthetic Applications

The primary synthetic applications of 3-phenyl-6-chloropyridazin-4-ol involve the selective functionalization of the hydroxyl and chloro substituents.

O-Alkylation Reactions

The hydroxyl group at the 4-position can be readily alkylated to introduce a variety of side chains. This is a common strategy to explore the structure-activity relationship (SAR) of pyridazinone derivatives and to improve their pharmacokinetic properties.

Suzuki Cross-Coupling Reactions

The chlorine atom at the 6-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of aryl or heteroaryl moieties, significantly increasing the molecular diversity of the synthesized compounds.

Experimental Protocols

The following are representative experimental protocols for key reactions involving 3-phenyl-6-chloropyridazin-4-ol. These protocols are based on established methodologies for similar heterocyclic systems and can be adapted for specific substrates.

Protocol 1: O-Alkylation of 3-Phenyl-6-chloropyridazin-4-ol

This protocol describes a general procedure for the O-alkylation of 3-phenyl-6-chloropyridazin-4-ol with an alkyl halide in the presence of a base.

Materials:

-

3-Phenyl-6-chloropyridazin-4-ol

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-phenyl-6-chloropyridazin-4-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: Suzuki Cross-Coupling of 3-Phenyl-6-chloropyridazin-4-ol Derivatives

This protocol outlines a general procedure for the Suzuki cross-coupling of an O-protected 3-phenyl-6-chloropyridazin-4-ol derivative with a boronic acid. The hydroxyl group is typically protected (e.g., as a methoxymethyl (MOM) ether) prior to the coupling reaction to avoid side reactions.

Materials:

-

O-protected 3-phenyl-6-chloropyridazin-4-ol (e.g., 6-chloro-4-(methoxymethoxy)-3-phenylpyridazine)

-

Aryl or heteroaryl boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine the O-protected 3-phenyl-6-chloropyridazin-4-ol (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., sodium carbonate, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled product.

-

If necessary, deprotect the hydroxyl group using appropriate conditions (e.g., acidic hydrolysis for a MOM group).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from 3-phenyl-6-chloropyridazin-4-ol, based on typical yields reported for similar reactions in the literature.

Table 1: Representative Yields for O-Alkylation Reactions

| Entry | Alkyl Halide | Product | Representative Yield (%) |

| 1 | Benzyl bromide | 4-(Benzyloxy)-6-chloro-3-phenylpyridazine | 85-95% |

| 2 | Ethyl iodide | 6-Chloro-4-ethoxy-3-phenylpyridazine | 70-85% |

| 3 | Methyl iodide | 6-Chloro-4-methoxy-3-phenylpyridazine | 80-90% |

Table 2: Representative Yields for Suzuki Cross-Coupling Reactions

| Entry | Boronic Acid | Product (after deprotection) | Representative Yield (%) |

| 1 | Phenylboronic acid | 3,6-Diphenylpyridazin-4-ol | 75-90% |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-phenylpyridazin-4-ol | 70-85% |

| 3 | Thiophene-2-boronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazin-4-ol | 65-80% |

Visualization of Synthetic Workflow and Biological Context

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from 3-phenyl-6-chloropyridazin-4-ol.

Caption: Synthetic workflow for the derivatization of 3-phenyl-6-chloropyridazin-4-ol.

Signaling Pathway Context

Many pyridazinone derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is often achieved through the modulation of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Phenyl-6-chloropyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The core pyridazinone scaffold serves as a versatile template for the development of novel therapeutic agents.[3] This document provides detailed protocols for the synthesis of novel derivatives starting from 3-phenyl-6-chloropyridazin-4-ol, a key intermediate for accessing a variety of functionalized pyridazinones. The protocols are based on established synthetic methodologies for related compounds and are intended to guide researchers in the exploration of new chemical space around this promising scaffold.

Synthetic Strategy

The synthetic approach to novel derivatives of 3-phenyl-6-chloropyridazin-4-ol focuses on two primary points of diversification: the nitrogen at the 2-position (N-2) of the pyridazinone ring and the chlorine atom at the 6-position (C-6). The hydroxyl group at the 4-position can also be a site for modification, though this protocol will focus on N-2 and C-6 functionalization.

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for the diversification of 3-phenyl-6-chloropyridazin-4-ol.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Phenyl-6-chloropyridazin-4-ol

This protocol describes the introduction of an alkyl substituent at the N-2 position of the pyridazinone ring.

Materials:

-

3-Phenyl-6-chloropyridazin-4-ol

-

Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dry tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of 3-phenyl-6-chloropyridazin-4-ol (1 mmol) in dry THF (20 mL), add K₂CO₃ (2 mmol) and a catalytic amount of TBAB.

-

Add the desired alkyl halide (1.1 mmol) to the mixture.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

For derivatives containing an ester group (e.g., from ethyl bromoacetate), subsequent hydrolysis can be performed by refluxing with 6N NaOH in ethanol for 4 hours to yield the corresponding carboxylic acid.[4]

Protocol 2: Nucleophilic Aromatic Substitution of the 6-Chloro Group

This protocol details the replacement of the chlorine atom at the C-6 position with various nucleophiles, such as amines or thiols. This reaction is typically performed on the N-alkylated derivative.

Materials:

-

N-alkylated-3-phenyl-6-chloropyridazin-4-ol derivative (from Protocol 1)

-

Amine or thiol nucleophile (e.g., morpholine, thiophenol)

-

Suitable solvent (e.g., ethanol, dimethylformamide)

-

Base (if required, e.g., triethylamine)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the N-alkylated-3-phenyl-6-chloropyridazin-4-ol derivative (1 mmol) in a suitable solvent (20 mL).

-

Add the amine or thiol nucleophile (1.2 mmol) and a base (if necessary) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected data for representative novel derivatives synthesized from 3-phenyl-6-chloropyridazin-4-ol. The data is hypothetical and based on typical values for similar compounds found in the literature.[4]

Table 1: Physical Data of Synthesized Derivatives

| Compound ID | R Group (N-2) | Nucleophile (C-6) | Molecular Formula | Yield (%) | m.p. (°C) |

| PDZ-01 | -CH₂COOEt | -Cl | C₁₄H₁₃ClN₂O₃ | 75 | 110-112 |

| PDZ-02 | -CH₂COOH | -Cl | C₁₂H₉ClN₂O₃ | 85 | 215-217 |

| PDZ-03 | -CH₂Ph | -Cl | C₁₇H₁₃ClN₂O | 80 | 155-157 |

| PDZ-04 | -CH₂COOEt | -Morpholine | C₁₈H₂₁N₃O₄ | 65 | 130-132 |

| PDZ-05 | -CH₂Ph | -Thiophenol | C₂₃H₁₈N₂OS | 70 | 178-180 |

Table 2: Spectroscopic Data of a Representative Derivative (PDZ-01)

| Spectroscopic Data | Values |

| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 7.60-7.55 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.10 (s, 1H, pyridazinone-H), 4.95 (s, 2H, N-CH₂), 4.20 (q, J = 7.1 Hz, 2H, O-CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 168.0, 160.5, 145.0, 140.0, 133.0, 130.0, 129.5, 128.5, 126.0, 61.5, 54.0, 14.0 |

| FT-IR (ATR, cm⁻¹) | 3100-3000 (Ar C-H), 1750 (C=O, ester), 1660 (C=O, pyridazinone), 1610 (C=N) |

| HRMS (ESI⁺) | Calculated for C₁₄H₁₄ClN₂O₃ [M+H]⁺: 293.0693, Found: 293.0690 |

Potential Biological Applications and Signaling Pathways

Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological activities, suggesting their potential as lead compounds in drug discovery.[1]

Potential Applications:

-

Anti-inflammatory Agents: Many pyridazinone derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

-

Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Cardiovascular Agents: Certain pyridazinones act as cardiotonic agents, antihypertensives, and vasodilators.[7]

-

Antimicrobial Agents: The pyridazinone scaffold has been explored for the development of new antibacterial and antifungal compounds.[4]

A potential signaling pathway that could be modulated by novel pyridazinone derivatives is the NF-κB signaling pathway, which is central to inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway by a novel pyridazinone derivative.

Conclusion

The synthetic protocols outlined in this document provide a framework for the generation of a library of novel 3-phenyl-6-chloropyridazin-4-ol derivatives. The versatility of the pyridazinone core, combined with the potential for diverse functionalization at the N-2 and C-6 positions, offers a rich platform for the discovery of new bioactive molecules. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising class of compounds in drug development.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: 3-phenyl-6-chloropyridazin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phenyl-6-chloropyridazin-4-ol is a versatile heterocyclic building block crucial in the design and synthesis of novel therapeutic agents. Its pyridazinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 4-position allows for diverse chemical modifications, making it an ideal starting material for developing inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of 3-phenyl-6-chloropyridazin-4-ol in the synthesis of potent enzyme inhibitors.

Applications in Medicinal Chemistry

The 3-phenyl-6-chloropyridazin-4-ol scaffold has been successfully employed to develop inhibitors for several key biological targets. Notable applications include the development of:

-

p38 MAPK Inhibitors: Mitogen-activated protein kinase (MAPK) p38 is a critical enzyme in the inflammatory response. Inhibitors based on the pyridazinone scaffold have shown high potency.[1]

-

PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is essential for DNA repair, and its inhibition is a validated strategy in cancer therapy. Pyridazinone-containing compounds have emerged as potent PARP-1 inhibitors.[2]

-

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Novel pyridazine derivatives have demonstrated selective COX-2 inhibition.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds derived from pyridazinone scaffolds, illustrating the potential of 3-phenyl-6-chloropyridazin-4-ol as a starting material.

Table 1: p38 MAPK Inhibitory Activity of Trisubstituted Pyridazines [1]

| Compound | p38 IC50 (nM) |

| Inhibitor A | 1 |

| Inhibitor B | 5 |

| Inhibitor C | 20 |

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives [7]

| Compound | PARP-1 IC50 (nM) |

| 8a | 36 |

| Olaparib (Reference) | 34 |

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives [3]

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4c | 0.26 | - |

| 6b | 0.18 | 6.33 |

| Celecoxib (Reference) | 0.35 | - |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a potent p38 MAPK inhibitor starting from 3-phenyl-6-chloropyridazin-4-ol. This protocol is a representative example of how this building block can be utilized.

Protocol 1: Synthesis of a 2,6-disubstituted-3-phenyl-pyridazin-4-one based p38 MAPK Inhibitor

This protocol involves a key Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 6-position of the pyridazinone core.

Step 1: Synthesis of 3-phenyl-6-(4-fluorophenyl)pyridazin-4-ol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-6-chloropyridazin-4-ol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent and Catalyst Addition: Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v). Purge the flask with argon for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: N-Alkylation to introduce the side chain

-

Reaction Setup: To a solution of the product from Step 1 (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Side Chain Addition: Stir the mixture at 0 °C for 30 minutes, then add the desired alkylating agent (e.g., a protected aminoalkyl halide, 1.2 equiv.) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 3: Deprotection (if necessary)

-

Procedure: If a protecting group was used on the side chain, it should be removed using standard deprotection protocols (e.g., trifluoroacetic acid for a Boc group).

-

Purification: After deprotection, purify the final compound by preparative HPLC to yield the target p38 MAPK inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling cascade and point of inhibition.

PARP-1 Signaling in DNA Single-Strand Break Repair

Caption: Role of PARP-1 in DNA repair and its inhibition.

Experimental Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluation workflow for novel inhibitors.

References

- 1. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of pyridazinones, a critical transformation in the synthesis of various biologically active compounds. This document details various experimental protocols, summarizes quantitative data, and provides visual guides to the reaction workflow and influencing factors.

Introduction

Pyridazinones are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and agrochemicals.[1][2] The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization, and N-alkylation is a key step in modifying the properties of these molecules to enhance their biological activity.[3][4] However, the N-alkylation of pyridazinones can be challenging due to the potential for competing O-alkylation, leading to a mixture of products.[5][6] The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[7][8] This document outlines various methodologies to achieve efficient and selective N-alkylation of pyridazinones.

Factors Influencing N-Alkylation

The regiochemical outcome of pyridazinone alkylation is a delicate balance between kinetic and thermodynamic control, influenced by several key factors. Understanding these factors is crucial for directing the reaction towards the desired N-alkylated product.

Caption: Key factors influencing the regioselectivity and outcome of pyridazinone N-alkylation.

Summary of Reaction Conditions

The following tables summarize various reported conditions for the N-alkylation of pyridazinones. These tables provide a comparative overview of the impact of different bases, solvents, and alkylating agents on the reaction outcome.

Table 1: Conventional N-Alkylation with Alkyl Halides

| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Phenyl-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ | DMF | RT | 12 | 85 | [9] |

| 6-Phenyl-3(2H)-pyridazinone | Benzyl chloride | NaH | THF | 0 to RT | 4 | 92 | [7] |

| 4,5-Dichloro-3(2H)-pyridazinone | Substituted amine | Et₃N | Ethanol | Reflux | 3 | 53 | [US5395934A] |

| Imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | RT | Overnight | 72 | [10] |

| 2-Pyridone | Benzyl bromide | K₂CO₃ | Water (with Tween 20) | 70 | 24 | 94 | [8] |

| 2-Pyridone | n-Propyl iodide | K₂CO₃ | Water (with Tween 20) | 70 | 60 | 85 | [8] |

Table 2: Microwave-Assisted N-Alkylation

| Pyridazinone Substrate | Alkylating Agent | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Pyridazine | Various alkyl halides | - | Toluene | - | 20 | 91-94 | [11] |

| 2-Methoxypyridine | Iodoalkanes | - | None | - | 5 | Good to Excellent | [12] |

| Imidazole derivatives | Alkyl bromoacetate | - | Acetone | - | 2-5 | 85-95 | [13] |

| Pyridone derivative | Multi-component | Piperidine | Ethanol | 250 | 15 | - | [5] |

Table 3: Phase Transfer Catalysis (PTC) for N-Alkylation

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Carboxamides | Alkyl halides | Solid K₂CO₃ | TBAB | None | 100-120 | 1-5 | 70-95 | [1] |

| Indole | Chloroalkyl amine | K₂CO₃ | TBAB | Toluene | 135 | 36 | - | [14] |

| Pyrrole | Alkyl bromide | 50% NaOH | TEBAC | Dichloromethane | RT | 2-4 | 90-98 | [15] |

Experimental Protocols

This section provides detailed experimental procedures for key N-alkylation methods.

Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF

This protocol is a widely used method for the N-alkylation of pyridazinones with alkyl halides.

Caption: General workflow for conventional N-alkylation of pyridazinones.

Materials:

-

Pyridazinone derivative (1.0 eq)

-

Alkyl halide (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the pyridazinone derivative (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-24 hours).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated pyridazinone.[10]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields in shorter reaction times and under solvent-free conditions.[5][16]

Materials:

-

Pyridazinone derivative (1.0 eq)

-

Alkyl halide (1.2 eq)

-

Microwave reactor

-

Appropriate solvent (if necessary, e.g., toluene or ethanol) or neat conditions

Procedure:

-

In a microwave-safe reaction vessel, combine the pyridazinone derivative (1.0 eq) and the alkyl halide (1.2 eq).

-

If a solvent is used, add it to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and temperature for a short duration (typically 5-20 minutes).[11]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

-

If the product is in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)

PTC is an effective method for alkylating pyridazinones, particularly when dealing with substrates that have low solubility in organic solvents.[15][17] This technique often employs aqueous and organic phases with a catalyst that facilitates the transfer of the nucleophile to the organic phase.

Materials:

-

Pyridazinone derivative (1.0 eq)

-

Alkyl halide (1.2 eq)

-

Aqueous sodium hydroxide (e.g., 50%) or solid potassium carbonate

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or benzyltriethylammonium chloride - TEBAC) (0.05 - 0.1 eq)

-

Organic solvent (e.g., dichloromethane, toluene)

-

Stirring apparatus

Procedure:

-

Dissolve the pyridazinone derivative (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq) in the chosen organic solvent.

-

Add the aqueous base or solid carbonate to the mixture.

-

Add the alkyl halide (1.2 eq) and stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux) for the required time (monitored by TLC).

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

The N-alkylation of pyridazinones is a versatile reaction with numerous methodologies available to researchers. The choice of reaction conditions is paramount to achieving high yields and the desired regioselectivity. Conventional heating with a base such as potassium carbonate in a polar aprotic solvent like DMF remains a reliable method. For faster reactions and improved yields, microwave-assisted synthesis offers a significant advantage. Phase transfer catalysis provides an excellent alternative for reactions involving sparingly soluble substrates. By carefully selecting the appropriate protocol and optimizing the reaction parameters, researchers can efficiently synthesize a wide array of N-alkylated pyridazinones for various applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. crdeepjournal.org [crdeepjournal.org]

- 16. Microwave Assisted Rapid Preparation of N‐Alkyl‐2‐pyridones under Neutral Conditions by Hilbert—Johnson Reaction. | Semantic Scholar [semanticscholar.org]

- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 6-chloropyridazinone scaffolds. This class of reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridazinone core in a wide array of biologically active molecules. The Suzuki coupling offers a versatile and efficient method for the synthesis of 6-arylpyridazinones, which are key intermediates in the development of novel therapeutics.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4][5] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[5] In the context of drug discovery, the Suzuki coupling is a powerful tool for creating carbon-carbon bonds to construct complex molecular architectures, such as the biaryl structures often found in pharmaceutical agents.[1][2]

The application of Suzuki coupling to 6-chloropyridazinones allows for the direct introduction of various aryl and heteroaryl moieties at the 6-position, providing a straightforward route to novel pyridazinone derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug development programs.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropyridazinone, forming a Pd(II) complex. This is often the rate-determining step.[5]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base.[4][6]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the 6-arylpyridazinone product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

A general workflow for performing a Suzuki coupling reaction with 6-chloropyridazinones is outlined below. This workflow highlights the key stages from reaction setup to product isolation.

Caption: General experimental workflow for Suzuki coupling of 6-chloropyridazinones.

Experimental Protocols

The following protocols are generalized from literature procedures and can be adapted for specific substrates. Microwave-assisted synthesis has been shown to be particularly effective for this transformation, often leading to shorter reaction times and improved yields.[7]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a facile synthesis of 6-aryl-5-N-substituted pyridazinones.[7]

Materials:

-

6-chloro-5-dialkylaminopyridazinone (1.0 equiv)

-

Arylboronic acid (3.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, SPhos-Pd-G2) (5 mol %)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

-

To a microwave reaction vial, add the 6-chloropyridazinone, arylboronic acid, and base.

-

Add the solvent to the vial.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 135-140 °C for 30 minutes.[7]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazinone.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is a more traditional approach and can be used if a microwave reactor is not available.

Materials:

-

6-chloropyridazinone (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (2-5 mol %)

-

Base (e.g., K₂CO₃, Na₂CO₃) (2.0 equiv)

-

Solvent (e.g., Toluene/water, DME)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 6-chloropyridazinone, arylboronic acid, and base.

-

Add the solvent to the flask.

-

Degas the reaction mixture by bubbling with an inert gas for 20-30 minutes.

-